

Application Notes and Protocols: AS1708727 In Vivo Studies

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Compound of Interest

Compound Name: AS1708727

Cat. No.: B15586858

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Introduction

AS1708727 is a potent and orally active inhibitor of the forkhead box protein O1 (Foxo1).^{[1][2]} Foxo1 is a key transcription factor in the regulation of glucose and triglyceride metabolism, primarily through its control of gluconeogenic and lipogenic gene expression in the liver.^{[3][4]} Inhibition of Foxo1 by **AS1708727** has been shown to reduce blood glucose and triglyceride levels in diabetic animal models, making it a promising therapeutic candidate for type 2 diabetes and hypertriglyceridemia.^{[2][3][4]} These application notes provide detailed protocols for in vivo studies of **AS1708727**, focusing on dosage, administration, and the assessment of its pharmacological effects in diabetic mouse models.

Quantitative Data Summary

The following tables summarize the key quantitative data for in vivo studies with **AS1708727**.

Table 1: Dosage and Administration of **AS1708727** in db/db Mice

Parameter	Value	Reference
Animal Model	Diabetic db/db mice (six weeks old)	[1]
Dosage Range	30 to 300 mg/kg	[1]
Administration Route	Oral (gavage)	[1]
Dosing Frequency	Twice daily	[1]
Treatment Duration	4 days	[4]
Vehicle	10% DMSO, 40% PEG300, 5% Tween-80, 45% Normal Saline	---

Table 2: Pharmacokinetic Parameters of **AS1708727** in db/db Mice (300 mg/kg, oral)

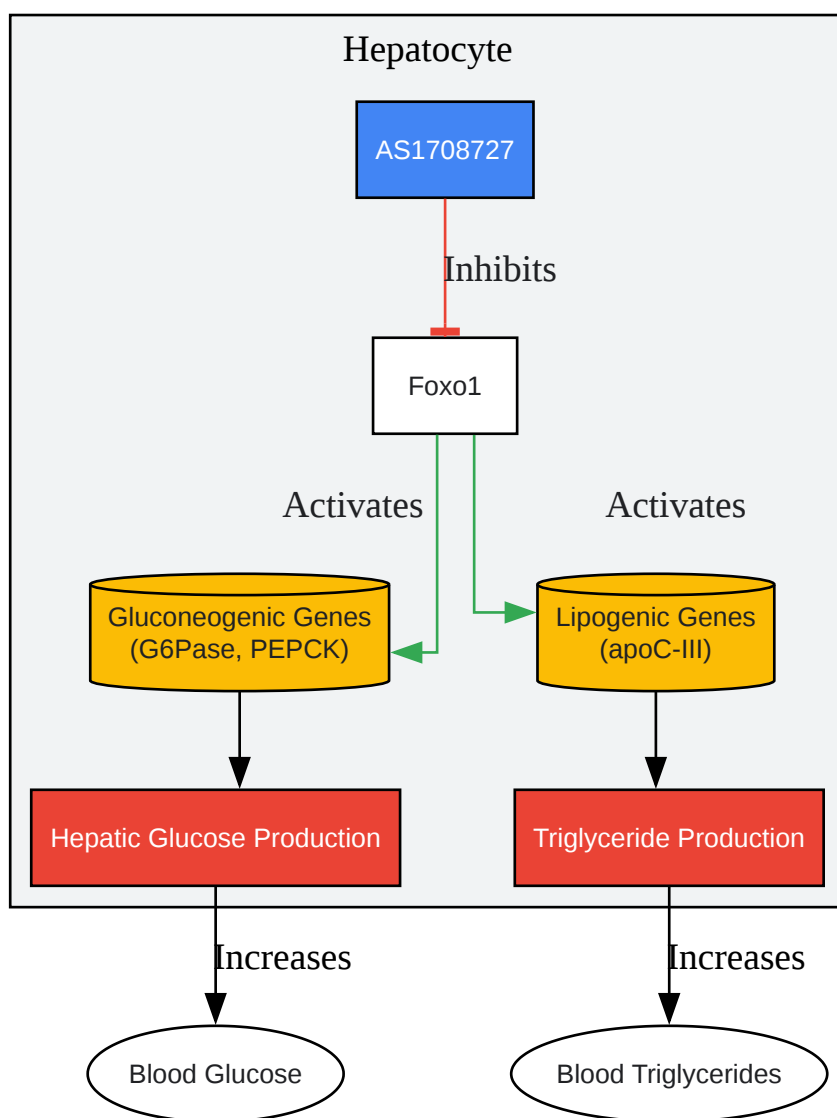
Parameter	Value	Reference
Cmax (Maximum Plasma Concentration)	26.7 μ M	[1]
Tmax (Time to Maximum Concentration)	0.5 hours	[1]
Liver-to-Plasma Concentration Ratio (0.5-2h)	3.7 to 5.4	[1]

Table 3: In Vivo Efficacy of **AS1708727** in db/db Mice (300 mg/kg, oral, twice daily for 4 days)

Parameter	Effect	Reference
Blood Glucose Level	Significantly reduced	[1]
Plasma Triglyceride Level	Significantly reduced	[4]
Hepatic G6Pase mRNA Level	Significantly reduced	[1]
Hepatic PEPCK mRNA Level	Significantly reduced	[1]
Hepatic apoC-III mRNA Level	Significantly reduced	[4]
Plasma Alanine Aminotransferase (ALT)	Significantly reduced	[1]
Plasma Aspartate Aminotransferase (AST)	Significantly reduced	[1]

Signaling Pathway

The mechanism of action of **AS1708727** involves the inhibition of the Foxo1 signaling pathway in the liver. Under diabetic conditions, Foxo1 is typically active and promotes the transcription of genes involved in gluconeogenesis and lipogenesis. **AS1708727** blocks this activity, leading to a reduction in the expression of these genes and a subsequent lowering of blood glucose and triglyceride levels.



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AS1708727 inhibits Foxo1, reducing hepatic glucose and triglyceride production.

Experimental Protocols

In Vivo Efficacy Study in db/db Mice

This protocol describes a chronic dosing study to evaluate the anti-diabetic and anti-hypertriglyceridemic effects of **AS1708727** in a diabetic mouse model.

Materials:

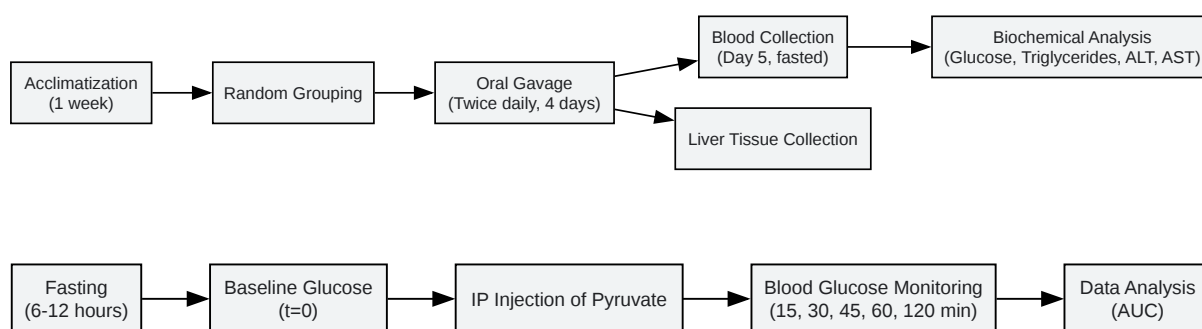
- **AS1708727**

- Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Normal Saline
- Male db/db mice (6 weeks old)
- Standard laboratory rodent chow and water
- Oral gavage needles (20-22 gauge, 1.5 inches)
- Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
- Glucometer and test strips
- Triglyceride assay kit
- ALT and AST assay kits
- Equipment for euthanasia and tissue collection

Procedure:

- Animal Acclimatization: Acclimate male db/db mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
- Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, **AS1708727** 30 mg/kg, 100 mg/kg, and 300 mg/kg).
- Compound Preparation: Prepare a stock solution of **AS1708727** in DMSO. On each day of dosing, prepare the final dosing solutions by diluting the stock solution with the remaining vehicle components.
- Administration: Administer the assigned treatment orally via gavage twice daily for 4 consecutive days. The volume of administration should be calculated based on the individual mouse's body weight (typically 10 mL/kg).
- Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects.

- Blood Collection: On day 5, following an overnight fast, collect blood samples from the tail vein or via cardiac puncture at the time of euthanasia.
- Biochemical Analysis:
 - Measure blood glucose levels immediately using a glucometer.
 - Centrifuge the remaining blood to separate plasma.
 - Measure plasma triglycerides, ALT, and AST levels using commercially available assay kits according to the manufacturer's instructions.
- Tissue Collection: Euthanize the mice and collect liver tissue for gene expression analysis. Snap-freeze the tissue in liquid nitrogen and store at -80°C.



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